molecular formula C11H11NO3 B1427763 Methyl 1,2,3,4-tetrahydro-1-oxoisoquinoline-7-carboxylate CAS No. 1245798-40-6

Methyl 1,2,3,4-tetrahydro-1-oxoisoquinoline-7-carboxylate

Cat. No. B1427763
CAS RN: 1245798-40-6
M. Wt: 205.21 g/mol
InChI Key: GSMAMDONDOITST-UHFFFAOYSA-N
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Description

The closest compounds I found are 1-Methyl-1,2,3,4-tetrahydroisoquinoline and 2-Methyl-1,2,3,4-tetrahydroisoquinoline . These are endogenous substances with high pharmacological potential and a broad spectrum of action in the brain .


Molecular Structure Analysis

The molecular formula for 1-Methyl-1,2,3,4-tetrahydroisoquinoline is C10H13N and for 2-Methyl-1,2,3,4-tetrahydroisoquinoline is also C10H13N . The average mass is 147.217 Da .


Physical And Chemical Properties Analysis

The molecular weight of 2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol is 163.22 .

Scientific Research Applications

Synthesis and Structural Studies

Research in the field of chemistry has explored the synthesis of derivatives related to methyl 1,2,3,4-tetrahydro-1-oxoisoquinoline-7-carboxylate, focusing on their structural elucidation and potential as building blocks for further chemical transformations. For instance, Szakonyi et al. (2002) reported the synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives, showcasing a novel cyclopropanation process. This synthesis path highlights the compound's potential as a precursor to a new type of heterocyclic system, which could be significant for developing new pharmacologically active compounds (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002).

Additionally, Rudenko et al. (2012, 2013) achieved the synthesis of methyl 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates through a reaction involving 3-amino-5,5-dimethylcyclohex-2-enone with methyl esters of acyl(aroyl)pyruvic acids, confirmed by X-ray structural analysis. This work not only contributes to the chemical literature by offering a new synthetic route but also enhances understanding of the structural aspects of these compounds, which could be valuable for future medicinal chemistry endeavors (Rudenko et al., 2012).

Potential Pharmacological Applications

The synthesis and evaluation of novel compounds derived from methyl 1,2,3,4-tetrahydro-1-oxoisoquinoline-7-carboxylate have also been directed towards discovering new therapeutic agents. Gaber et al. (2021) synthesized new derivatives and assessed their anticancer effects against the breast cancer MCF-7 cell line, showing significant activity in several compounds. This research underscores the potential of these derivatives as leads in the development of new anticancer therapies, contributing to the broader field of oncology and pharmacology (Gaber et al., 2021).

Mechanism of Action

1-Methyl-1,2,3,4-tetrahydroisoquinoline demonstrates significant neuroprotective activity. It can interact with agonistic conformation of dopamine (DA) receptors. It inhibits the formation of 3,4-dihydroxyphenylacetic acid as well as production of free radicals and shifts DA catabolism toward COMT-dependent O-methylation .

Safety and Hazards

The safety information for 2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol includes hazard statements H315, H319, H335 .

Future Directions

Given the neuroprotective and antidepressant-like effects of 1-Methyl-1,2,3,4-tetrahydroisoquinoline, it has potential for therapeutic application in neurodegenerative disorders and depression .

properties

IUPAC Name

methyl 1-oxo-3,4-dihydro-2H-isoquinoline-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-15-11(14)8-3-2-7-4-5-12-10(13)9(7)6-8/h2-3,6H,4-5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSMAMDONDOITST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(CCNC2=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1,2,3,4-tetrahydro-1-oxoisoquinoline-7-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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